3-Aminocyclobutane-1-carbonitrile
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Overview
Description
3-Aminocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H8N2 It is a derivative of cyclobutanecarbonitrile, where an amino group is attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then subjected to a Beckmann rearrangement to yield 3-aminocyclobutanecarbonitrile. Another method involves the reaction of cyclobutanecarbonitrile with ammonia under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 3-aminocyclobutanecarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminocyclobutanecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Aminocyclopentanecarbonitrile: Has a similar structure but with a five-membered ring, which affects its chemical properties and reactivity.
Uniqueness
3-Aminocyclobutane-1-carbonitrile is unique due to its four-membered ring structure combined with both an amino and nitrile group. This combination provides distinct reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C5H8N2 |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
3-aminocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H8N2/c6-3-4-1-5(7)2-4/h4-5H,1-2,7H2 |
InChI Key |
PZADMZULTQOXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C#N |
Origin of Product |
United States |
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